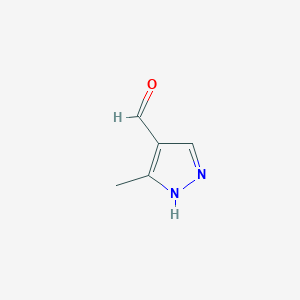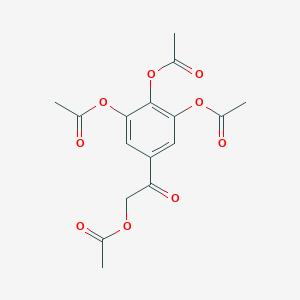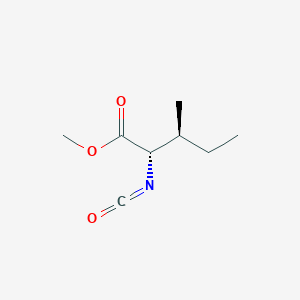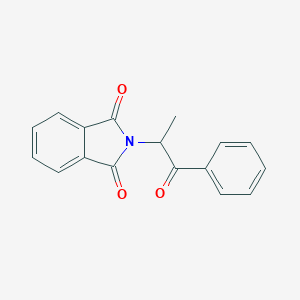
alpha-Phthalimidopropiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of alpha-Phthalimidopropiophenone involves complex chemical processes, including the hydrazinolysis of omega-phthalimidopropiophenone oximes, leading to omega-aminopropiophenone oximes. This process is characterized by its syn(Z)-configuration, which is confirmed by Beckmann rearrangement and UV spectra analysis (Gnichtel & Hirte, 1975). Additionally, innovative strategies for synthesizing related compounds, such as phthalides and α,β-butenolides, involve C—H bond functionalization, demonstrating the compound's relevance in modern synthetic chemistry (Renzetti & Fukumoto, 2019).
Molecular Structure Analysis
The structural analysis of alpha-Phthalimidopropiophenone, including its molecular configuration, is crucial for understanding its chemical behavior. Techniques like GCMS and NMR data have been utilized to elucidate the structure of alpha-Phthalimidopropiophenone and similar compounds, offering insights into their molecular composition and potential reactivity (Camilleri et al., 2010).
Chemical Reactions and Properties
Alpha-Phthalimidopropiophenone undergoes various chemical reactions, highlighting its versatility. For instance, it is involved in the l-prolinamide-catalyzed alpha-selenenylation reaction of aldehydes, underscoring its utility in synthesizing alpha,beta-unsaturated aldehydes, allylic alcohols, and amines (Wang, Wang, & Li, 2004). Such reactions are pivotal in developing new synthetic pathways and compounds with varied applications.
Physical Properties Analysis
The physical properties of alpha-Phthalimidopropiophenone, such as solubility, crystalline structure, and melting points, are essential for its application in different domains. Research into similar compounds has shown how molecular modifications can significantly alter these properties, affecting their practical use (Chen et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties of alpha-Phthalimidopropiophenone, including reactivity with other substances, stability under various conditions, and degradation pathways, is crucial for its safe and effective use. Studies on related compounds provide a foundation for predicting and manipulating the chemical behavior of alpha-Phthalimidopropiophenone in laboratory and industrial settings (Lei et al., 2004).
Aplicaciones Científicas De Investigación
Chemical Analysis and Controlled Substance Analogs : Alpha-Phthalimidopropiophenone was identified in capsules containing controlled substance analogues. Its analysis is crucial for forensic science and understanding the composition of unregulated substances (Camilleri et al., 2010).
Therapeutic Potential of Phthalimide Analogues : Phthalimide analogues, like alpha-Phthalimidopropiophenone, have wide applications in medicinal chemistry, with activities as anti-convulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory agents. They have been synthesized as tumor necrosis factor-alpha (TNF-alpha) inhibitors, showing potential against chronic inflammatory diseases (Sharma et al., 2010).
Synthesis of Alpha-Phenylselenoaldehydes : Alpha-Phthalimidopropiophenone is used in the synthesis of alpha-phenylselenoaldehydes, which are important building blocks for creating various therapeutic compounds (Wang et al., 2004).
Development of Biological Response Modifiers : Modifications of the phthalimide structure, including alpha-Phthalimidopropiophenone, have led to the creation of novel biological response modifiers. These compounds have shown promise in regulating tumor necrosis factor-alpha production, which is important in treating diseases like AIDS, tumors, rheumatoid arthritis, and diabetes (Hashimoto, 1998).
Environmental Health Research : Alpha-Phthalimidopropiophenone, as a phthalate compound, has been studied for its potential endocrine-disrupting effects, particularly in the context of human placenta and fetal development. Research has indicated that phthalate exposure can lead to altered miRNA expression in the placenta, suggesting a mechanism for endocrine disruption (LaRocca et al., 2015).
Exploring Alternative Splicing in Human Constitutive Androstane Receptor : Research has shown that alternative splicing in the human constitutive androstane receptor can lead to variant receptors selectively recognizing phthalates like alpha-Phthalimidopropiophenone. This finding is significant for understanding the body's innate defense against small molecule exposures (Dekeyser et al., 2011).
Impact on Epigenetic Outcomes in Human Placenta : Studies have examined the impact of phthalates on epigenetic outcomes in the human placenta, highlighting the importance of understanding the mechanisms driving placental epigenetic disruption in response to these chemicals (Strakovsky & Schantz, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKGWHINGNHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334107 | |
| Record name | 2-Phthalimidopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phthalimidopropiophenone | |
CAS RN |
19437-20-8 | |
| Record name | 2-Phthalimidopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phthalimidopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phthalimidopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19437-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHTHALIMIDOPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U6W3UB2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



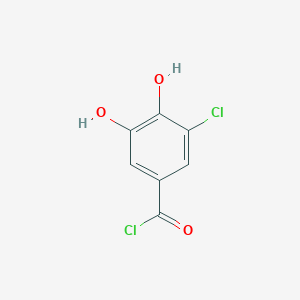
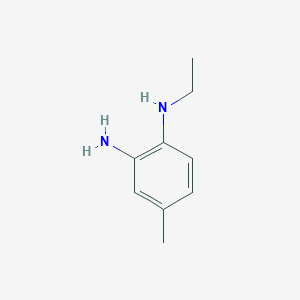
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
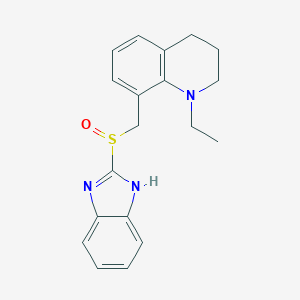
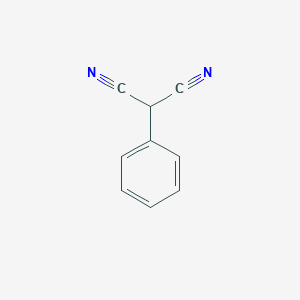
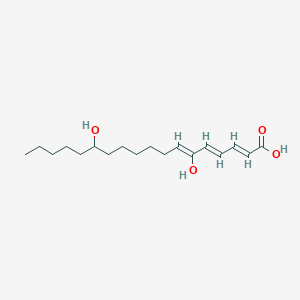
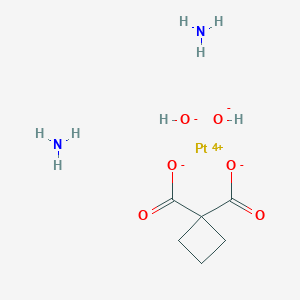
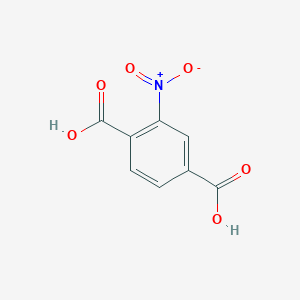
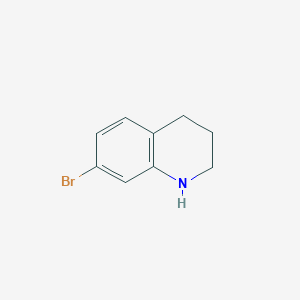
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
